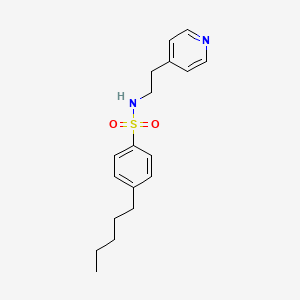
4-pentyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide
説明
4-pentyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, commonly known as PBE, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBE belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of PBE is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX (CA IX) and the aggregation of amyloid-beta peptides. CA IX is an enzyme that is involved in the regulation of pH in cancer cells, and its overexpression is associated with increased tumor growth and metastasis. PBE has been shown to inhibit the activity of CA IX, thereby reducing the pH of cancer cells and inhibiting their growth. PBE has also been shown to inhibit the aggregation of amyloid-beta peptides, which are known to form toxic oligomers and fibrils that contribute to the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
PBE has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX) and the aggregation of amyloid-beta peptides. This makes PBE a promising candidate for the development of anticancer drugs and the treatment of Alzheimer's disease. PBE has also been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound for use in scientific research.
実験室実験の利点と制限
One of the main advantages of PBE is its potent inhibitory activity against carbonic anhydrase IX (CA IX) and the aggregation of amyloid-beta peptides. This makes PBE a valuable tool for studying the role of these enzymes in various biological processes. PBE is also relatively easy to synthesize and purify, making it readily available for use in scientific research. One of the limitations of PBE is its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, the mechanism of action of PBE is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of PBE. One area of research could focus on the development of PBE analogs with improved solubility and potency. Another area of research could focus on the identification of new targets for PBE, as well as the elucidation of its mechanism of action. Additionally, PBE could be studied in combination with other compounds to determine its potential synergistic effects. Overall, PBE is a promising compound with a wide range of potential applications in scientific research.
科学的研究の応用
PBE has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. PBE has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. This makes PBE a promising candidate for the development of anticancer drugs. PBE has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
4-pentyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-2-3-4-5-16-6-8-18(9-7-16)23(21,22)20-15-12-17-10-13-19-14-11-17/h6-11,13-14,20H,2-5,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANLGDBFAYQCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pentyl-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



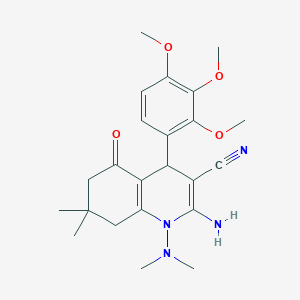
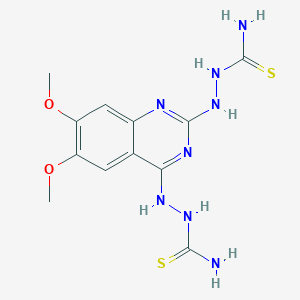
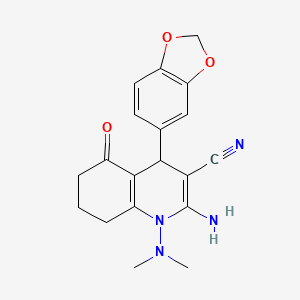
![2-methoxy-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4301024.png)
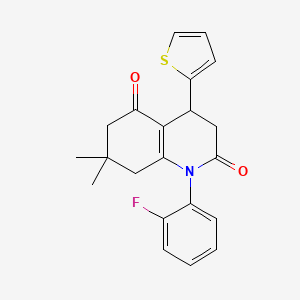
![N-(1-adamantylmethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4301033.png)
![2-(2-methylbenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole](/img/structure/B4301034.png)
![N',N'''-pentane-1,3-diylbis[N-(2-chlorophenyl)(thiourea)]](/img/structure/B4301044.png)
![3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B4301045.png)
![N-(2-chlorophenyl)-N'-{3-[({[(2-chlorophenyl)amino]carbonothioyl}amino)methyl]-3,5,5-trimethylcyclohexyl}thiourea](/img/structure/B4301049.png)
![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4301069.png)
![4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B4301082.png)
![4-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4301086.png)
![8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4301090.png)